molecular formula C13H14FNO B15067925 N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide

N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide

Cat. No.: B15067925
M. Wt: 219.25 g/mol
InChI Key: JOBCPIFUHVNFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position of the indene ring and an acetamide group attached to the 5th position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-fluoro-1,1-dimethyl-1H-indene, which can be obtained through the fluorination of 1,1-dimethyl-1H-indene.

    Acetylation: The 7-fluoro-1,1-dimethyl-1H-indene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. This step results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The acetamide group may also play a role in binding to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-Fluoro-1H-inden-5-yl)acetamide
  • N-(1,1-Dimethyl-1H-inden-5-yl)acetamide
  • N-(7-Chloro-1,1-dimethyl-1H-inden-5-yl)acetamide

Uniqueness

N-(7-Fluoro-1,1-dimethyl-1H-inden-5-yl)acetamide is unique due to the presence of both the fluorine atom and the acetamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the acetamide group provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

N-(7-fluoro-1,1-dimethylinden-5-yl)acetamide

InChI

InChI=1S/C13H14FNO/c1-8(16)15-10-6-9-4-5-13(2,3)12(9)11(14)7-10/h4-7H,1-3H3,(H,15,16)

InChI Key

JOBCPIFUHVNFAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C1)F)C(C=C2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.